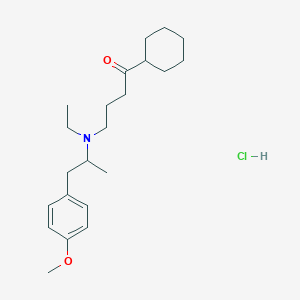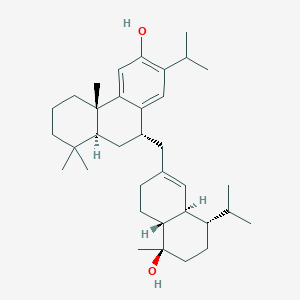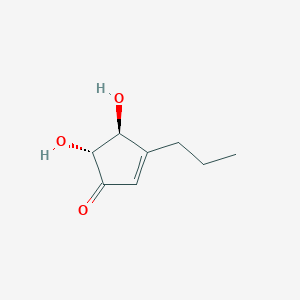
Dihydroterrein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroterrein is a natural product found in Aspergillus stellatus with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Platelet Aggregation
Dihydroterrein and its related compound terrein, isolated from Asperillus novofumigatus, have been found to inhibit human platelet aggregation induced by collagen. This suggests potential applications in preventing thrombotic events (Hosoe et al., 2009).Antifolate Resistance in Malaria Treatment
Studies have identified mutations in Plasmodium falciparum associated with antifolate resistance. Understanding these mutations can aid in developing more effective malaria treatments (Alker et al., 2005).Dihydropterin Deaminase in Biosynthesis
Research has highlighted the role of dihydropterin deaminase in the biosynthesis of aurodrosopterin, a red eye pigment in Drosophila, providing insights into the metabolic pathways involving dihydropterins (Kim et al., 2009).Folate Synthesis and Breakdown
Studies have shown that dihydropterins are important intermediates in folate synthesis and breakdown, essential for various metabolic pathways. This is crucial for understanding folate metabolism in different organisms (Noiriel et al., 2007).Development of Species-Specific Antifolates
Dihydrofolate reductase, targeted by antifolates, is essential for cellular biochemistry. Research into species-specific antifolates, involving dihydropterins, is significant for developing targeted treatments for various diseases (Chan & Anderson, 2006).
Eigenschaften
Produktname |
Dihydroterrein |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4S,5R)-4,5-dihydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
LFRFNLMDZHTVHB-YUMQZZPRSA-N |
Isomerische SMILES |
CCCC1=CC(=O)[C@@H]([C@H]1O)O |
SMILES |
CCCC1=CC(=O)C(C1O)O |
Kanonische SMILES |
CCCC1=CC(=O)C(C1O)O |
Synonyme |
dihydroterrein |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)


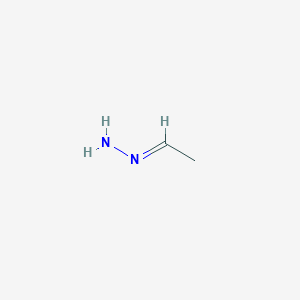

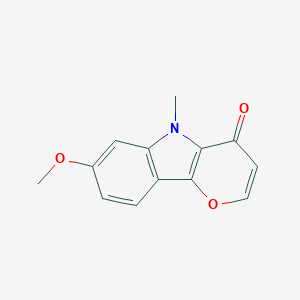
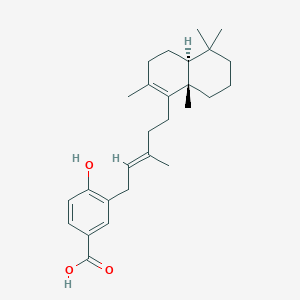

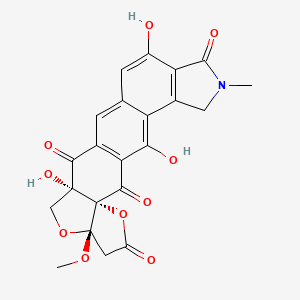
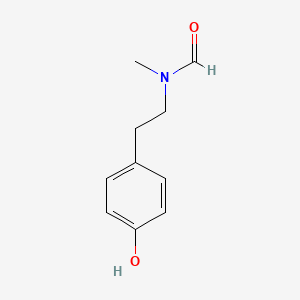
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
